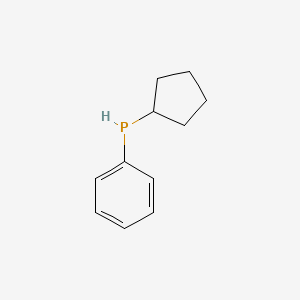

Cyclopentyl(phenyl)phosphane

Description

Contextualization within Modern Organophosphorus Chemistry

Organophosphorus chemistry is a broad and dynamic field that investigates the properties and reactivity of organic compounds containing phosphorus. rsc.orgnih.gov Within this discipline, phosphines, which are compounds with a trivalent phosphorus atom, represent a cornerstone. spectrabase.com These compounds are renowned for their utility as ligands in coordination chemistry and as reagents in organic synthesis. spectrabase.com Cyclopentyl(phenyl)phosphane is an example of an unsymmetrical tertiary phosphine (B1218219), where the phosphorus atom is bonded to three different organic moieties (if considering the hydrogen on a secondary phosphine as a substituent). The presence of both a bulky, electron-donating alkyl group (cyclopentyl) and an electronically tunable aryl group (phenyl) allows for a fine-balancing of the ligand's properties.

Evolution of Phosphine Ligands in Transition Metal Catalysis and Materials Science

Phosphine ligands have been instrumental in the advancement of transition metal catalysis over the past several decades. Their ability to modulate the electronic and steric environment of a metal center is crucial for controlling the activity, selectivity, and stability of catalysts. The evolution of phosphine ligand design has progressed from simple, symmetrical phosphines like triphenylphosphine (B44618) to more complex architectures with tailored properties. This has included the development of bidentate and polydentate phosphines, as well as ligands with specific steric bulk or electronic characteristics. spectrabase.com The development of mixed alkyl-aryl phosphines, such as Cyclopentyl(phenyl)phosphane, is a part of this evolution, aiming to combine the advantageous properties of both alkyl and aryl substituents. In materials science, organophosphorus compounds are utilized for the synthesis of polymers with unique properties, such as flame retardancy and optical or electronic functionalities.

Rationale for Focusing on Cyclopentyl and Phenyl Substituted Phosphane Architectures

The choice of cyclopentyl and phenyl substituents on a phosphine ligand is a deliberate one, aimed at achieving a specific balance of properties. The phenyl group provides a degree of electronic tunability through substitution on the aromatic ring and can engage in π-interactions. The cyclopentyl group, on the other hand, introduces significant steric bulk in the vicinity of the phosphorus atom. This steric hindrance can be beneficial in catalytic reactions by promoting reductive elimination steps and stabilizing low-coordinate metal species. Furthermore, the alicyclic nature of the cyclopentyl group offers a different steric profile compared to linear or branched alkyl chains. The combination of these two distinct substituents in Cyclopentyl(phenyl)phosphane allows for a nuanced control over the ligand's coordination properties, which is a key aspect of modern ligand design.

Scope and Academic Relevance of Cyclopentyl(phenyl)phosphane Research

While specific research dedicated exclusively to Cyclopentyl(phenyl)phosphane is not extensively documented in publicly available literature, the study of mixed alkyl-aryl phosphines is of significant academic and industrial interest. Research in this area contributes to a deeper understanding of structure-activity relationships in catalysis and the development of new, more efficient chemical transformations. The synthesis and characterization of compounds like Cyclopentyl(phenyl)phosphane provide valuable data points for computational and experimental studies aimed at predicting and optimizing ligand performance. Furthermore, the exploration of such phosphines can lead to the discovery of novel reactivity and the development of catalysts for challenging chemical reactions.

Synthesis and Spectroscopic Characterization

The synthesis of mixed alkyl-aryl phosphines like Cyclopentyl(phenyl)phosphane can be achieved through various established methods in organophosphorus chemistry. A common and versatile approach involves the use of Grignard reagents.

A plausible synthetic route to Cyclopentyl(phenyl)phosphane would involve the reaction of a dihalophenylphosphine, such as dichlorophenylphosphine (B166023), with a cyclopentyl Grignard reagent. The stoichiometry of the reactants would need to be carefully controlled to favor the formation of the desired monosubstituted product over the disubstituted one.

Proposed Synthesis of Cyclopentyl(phenyl)phosphane:

This is a generalized and hypothetical reaction scheme. Actual reaction conditions and reagents may vary.

Alternatively, the reaction of chlorophenylphosphine with cyclopentylmagnesium chloride could be envisioned. The synthesis of a related compound, dicyclopentyl-phenylphosphine, has been reported via the reaction of dichlorophenylphosphine with two equivalents of cyclopentylmagnesium chloride. rsc.org

Spectroscopic techniques are essential for the characterization of organophosphorus compounds. For Cyclopentyl(phenyl)phosphane, the most informative techniques would be ³¹P NMR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Spectroscopic Data for Cyclopentyl(phenyl)phosphane:

| Spectroscopic Technique | Expected Observations |

| ³¹P NMR | A single resonance in the region typical for tertiary phosphines with mixed alkyl-aryl substituents. The chemical shift would be influenced by the electronic and steric environment of the phosphorus atom. For comparison, the ³¹P NMR chemical shift of cyclopentyl-diphenylphosphine is reported to be -1.96 ppm. rsc.org |

| ¹H NMR | Complex multiplets for the cyclopentyl protons and signals in the aromatic region for the phenyl protons. The integration of these signals would confirm the ratio of the two substituents. |

| ¹³C NMR | Resonances for the cyclopentyl and phenyl carbons. The carbon atoms directly bonded to phosphorus would show coupling (J-coupling) to the ³¹P nucleus, providing valuable structural information. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of Cyclopentyl(phenyl)phosphane, which would confirm its elemental composition. |

Structural Features and Conformational Analysis

The three-dimensional structure of Cyclopentyl(phenyl)phosphane is dictated by the geometry around the central phosphorus atom and the conformations of the cyclopentyl and phenyl rings. The phosphorus atom in tertiary phosphines typically adopts a trigonal pyramidal geometry, with the lone pair of electrons occupying one of the vertices.

The steric bulk of the cyclopentyl and phenyl groups will influence the bond angles around the phosphorus atom. The cone angle, a concept developed by Tolman, is a useful parameter to quantify the steric bulk of a phosphine ligand. While a precise cone angle for Cyclopentyl(phenyl)phosphane has not been experimentally determined, it can be estimated based on the contributions of the individual substituents. The cyclopentyl group is expected to have a larger cone angle than a methyl or ethyl group, but smaller than a tert-butyl group.

Applications in Transition Metal Catalysis

Mixed alkyl-aryl phosphines are valuable ligands in a wide range of transition metal-catalyzed reactions, including cross-coupling reactions, hydroformylation, and hydrogenation. The combination of a sterically demanding alkyl group and an electronically tunable aryl group in Cyclopentyl(phenyl)phosphane makes it a promising candidate for such applications.

The electron-donating nature of the cyclopentyl group would increase the electron density on the metal center, which can enhance the rate of oxidative addition, a key step in many catalytic cycles. The steric bulk of the cyclopentyl group can also facilitate the reductive elimination step, which is often the product-forming step.

Potential Catalytic Applications of Cyclopentyl(phenyl)phosphane:

| Catalytic Reaction | Potential Role of Cyclopentyl(phenyl)phosphane Ligand |

| Palladium-catalyzed Cross-Coupling | The ligand's steric bulk and electron-donating properties could promote the coupling of challenging substrates, such as aryl chlorides. |

| Rhodium-catalyzed Hydroformylation | The balance of steric and electronic effects could influence the regioselectivity (linear vs. branched aldehyde) of the reaction. |

| Homogeneous Hydrogenation | The ligand could be used to prepare active and selective hydrogenation catalysts for a variety of substrates. |

The performance of Cyclopentyl(phenyl)phosphane as a ligand would need to be experimentally evaluated in these and other catalytic systems to fully assess its potential.

Role in Materials Science and Other Applications

Beyond catalysis, organophosphorus compounds find applications in materials science. Phosphine oxides, which can be prepared by the oxidation of phosphines, are often used as flame retardants in polymers. The incorporation of Cyclopentyl(phenyl)phosphane or its derivatives into polymer backbones could impart desirable properties such as thermal stability and flame retardancy.

Furthermore, phosphines can be used as building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry or as precursors to phosphonium (B103445) salts, which have applications as phase-transfer catalysts and in the Wittig reaction.

Structure

3D Structure

Properties

CAS No. |

54722-15-5 |

|---|---|

Molecular Formula |

C11H15P |

Molecular Weight |

178.21 g/mol |

IUPAC Name |

cyclopentyl(phenyl)phosphane |

InChI |

InChI=1S/C11H15P/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9H2 |

InChI Key |

SAMGHXAPVNSOEU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)PC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopentyl Phenyl Phosphane Derivatives

Strategies for Constructing Phosphorus-Carbon Bonds in Cyclopentyl(phenyl)phosphanes

The formation of a stable bond between phosphorus and carbon atoms is the cornerstone of phosphine (B1218219) synthesis. acs.orgbeilstein-journals.org A variety of methods have been established, ranging from classical nucleophilic substitution reactions to modern catalytic cross-coupling protocols. liv.ac.ukresearchgate.net The choice of method often depends on the availability of starting materials, functional group tolerance, and the desired complexity of the final product. For molecules like cyclopentyl(phenyl)phosphane, key starting materials would include phosphorus trichloride (B1173362), phenyldichlorophosphine, or cyclopentyl-substituted phosphorus halides.

Nucleophilic phosphination represents a direct and widely utilized strategy for P-C bond formation. This approach can be categorized based on whether the phosphorus or the carbon atom acts as the nucleophile.

One common pathway involves the use of phosphorus nucleophiles, such as metal phosphides, which react with carbon electrophiles. For the synthesis of a cyclopentyl(phenyl)phosphane derivative, a phenylphosphide species (e.g., lithium phenylphosphide, LiPHPh) can be generated by deprotonating phenylphosphine (B1580520) with a strong base like n-butyllithium. This nucleophilic phosphide (B1233454) then reacts with an electrophilic source of the cyclopentyl group, such as cyclopentyl bromide, via an S\textsubscript{N}2 reaction to form the P-C bond.

Conversely, the roles can be reversed, where a carbon nucleophile attacks a phosphorus electrophile. acs.org For instance, an organometallic reagent derived from cyclopentane (B165970) can act as the nucleophile. However, this approach is more specifically classified under organometallic-mediated synthesis, as discussed in the following section. The hallmark of nucleophilic phosphine catalysis is the initial addition of a phosphine to an electrophilic starting material, which produces a reactive zwitterionic intermediate. acs.orgrsc.org

The reactivity of phosphine nucleophiles is a central concept in these syntheses. walisongo.ac.id The general mechanism for the reaction between a metal phosphide and an alkyl halide is outlined below:

| Step | Description | Reactants | Product |

| 1 | Generation of Nucleophile | R-PH₂ + Base | R-PH⁻ M⁺ |

| 2 | Nucleophilic Attack | R-PH⁻ M⁺ + R'-X | R(R')PH |

| 3 | Work-up | Reaction Mixture | Isolated Product |

Table 1: General steps for nucleophilic phosphination using a primary phosphine.

The reaction of halophosphines with organometallic reagents is arguably the most classical and versatile method for synthesizing phosphines. liv.ac.uknih.govrsc.org This synthetic approach is widely used and considered universal for creating P-C bonds. rsc.org Organomagnesium (Grignard) and organolithium compounds are the most common reagents employed due to their high reactivity and commercial availability. numberanalytics.comresearchgate.net

To synthesize cyclopentyl(phenyl)phosphane, a sequential reaction can be designed using phenyldichlorophosphine (PhPCl₂) as the phosphorus electrophile. In the first step, one equivalent of a cyclopentyl Grignard reagent (c-C₅H₉MgBr) is added to PhPCl₂ at low temperature. This results in the substitution of one chlorine atom to form cyclopentyl(phenyl)chlorophosphane (c-C₅H₉)(Ph)PCl. Subsequent reduction of this intermediate with a reducing agent like lithium aluminum hydride (LiAlH₄) yields the target secondary phosphine, cyclopentyl(phenyl)phosphane.

Alternatively, a one-pot synthesis can be envisioned starting from phosphorus trichloride (PCl₃). Sequential addition of one equivalent of phenylmagnesium bromide, followed by one equivalent of cyclopentylmagnesium bromide, would lead to the same chlorophosphine intermediate, which is then reduced.

| Organometallic Reagent | Phosphorus Precursor | Intermediate Product | Final Product (after reduction) |

| Phenylmagnesium bromide (PhMgBr) | Cyclopentyldichlorophosphane (c-C₅H₉PCl₂) | Cyclopentyl(phenyl)chlorophosphane | Cyclopentyl(phenyl)phosphane |

| Cyclopentylmagnesium bromide (c-C₅H₉MgBr) | Phenyldichlorophosphine (PhPCl₂) | Cyclopentyl(phenyl)chlorophosphane | Cyclopentyl(phenyl)phosphane |

| 1. PhMgBr, 2. c-C₅H₉MgBr | Phosphorus Trichloride (PCl₃) | Cyclopentyl(phenyl)chlorophosphane | Cyclopentyl(phenyl)phosphane |

Table 2: Examples of organometallic routes to Cyclopentyl(phenyl)phosphane.

A significant drawback of phosphines is their susceptibility to oxidation. nih.gov To circumvent this, the phosphine is often protected as a phosphine-borane complex, which is stable and can be easily purified. beilstein-journals.orgnih.gov The free phosphine can be regenerated from the borane (B79455) complex when needed. nih.gov

Reductive coupling methods offer an alternative pathway for P-C bond formation, often mediated by transition metals. nih.gov These reactions can involve the coupling of a phosphorus-containing species with an organic halide or another suitable coupling partner under reductive conditions. While less common for simple alkylphosphines compared to aryl or vinylphosphines, catalytic methods are an area of active research. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, are well-established for forming P-C bonds between >P(O)H species and aryl or vinyl halides. researchgate.net A similar strategy could potentially be adapted for alkyl halides, though this is often more challenging.

Phosphide-based routes are a cornerstone of phosphine synthesis. rsc.org This method involves the reaction of a nucleophilic metal phosphide with a carbon electrophile. beilstein-journals.org For instance, diphenylphosphine (B32561) can be deprotonated to form lithium diphenylphosphide (LiPPh₂). While this would lead to a tertiary phosphine, a related approach could be used for secondary phosphines. Starting with phenylphosphine, deprotonation could yield Li₂PPh, which could then be sequentially alkylated, first with cyclopentyl bromide and then quenched with a proton source to give cyclopentyl(phenyl)phosphane. The high reactivity of the phosphide anion makes this a powerful method, although it may lack compatibility with certain functional groups.

Stereoselective Synthesis of P-Chiral Cyclopentyl(phenyl)phosphane Architectures

The synthesis of P-chiral phosphines, where the phosphorus atom is a stereocenter, is of great importance for asymmetric catalysis. tandfonline.comrsc.orgnih.gov These molecules serve as highly effective ligands for transition metals, enabling enantioselective transformations. nih.gov The synthesis of P-chiral derivatives of cyclopentyl(phenyl)phosphane requires precise control over the formation of three different substituents around the phosphorus atom.

A powerful modern strategy for creating P-chiral centers is the asymmetric deprotonation of a prochiral phosphine-borane complex. acs.orgrsc.org This method typically involves a racemic or prochiral secondary phosphine-borane which is deprotonated using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), in the presence of a stoichiometric or catalytic amount of a chiral ligand. acs.org The chiral diamine (-)-sparteine (B7772259) is a classic ligand for this purpose. acs.orgacs.org

In this process, the chiral base complex selectively removes one of the two enantiotopic protons (or groups) from the prochiral phosphine-borane, leading to a configurationally stable P-chiral lithium phosphide-borane intermediate. This intermediate can then be trapped by an electrophile to generate the desired P-chiral tertiary phosphine-borane with high enantiomeric excess.

For a cyclopentyl(phenyl)phosphane derivative, one could start with a prochiral phosphine-borane like methyl(phenyl)phosphine-borane. Asymmetric deprotonation followed by quenching with an electrophile like cyclopentyl bromide would install the cyclopentyl group and set the stereochemistry at the phosphorus center.

| Precursor | Chiral Ligand | Electrophile | P-Chiral Product |

| Methyl(phenyl)phosphine-borane | (-)-Sparteine | Cyclopentyl bromide | (S)-Cyclopentyl(methyl)(phenyl)phosphine-borane |

| Benzyl(phenyl)phosphine-borane | (+)-Sparteine Surrogate | Cyclopentyl bromide | (R)-Benzyl(cyclopentyl)(phenyl)phosphine-borane |

Table 3: Conceptual examples of asymmetric deprotonation for P-chiral phosphine synthesis.

The use of chiral auxiliaries is a classical and highly effective strategy for the synthesis of P-chiral compounds. researchgate.netacs.orgrsc.org This methodology involves reacting a phosphorus precursor, such as PhPCl₂, with a chiral alcohol or amine to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by chromatography or crystallization.

Once a single diastereomer is isolated, the chiral auxiliary is displaced by a nucleophilic reagent, such as a Grignard or organolithium reagent, in a stereospecific reaction. This step transfers the chirality from the auxiliary to the phosphorus center. For example, phenyldichlorophosphine can be reacted with a chiral amino alcohol like ephedrine (B3423809) or a chiral diol like TADDOL to form a cyclic phosphoramidite (B1245037) or phosphite (B83602). rsc.org After separation of the diastereomers, treatment with cyclopentylmagnesium bromide would displace the auxiliary to yield a P-chiral phosphinite, which can then be converted to the desired phosphine.

This approach allows for the predictable synthesis of either enantiomer of the target P-chiral phosphine simply by choosing the appropriate diastereomer in the separation step. researchgate.net The stereochemical outcome of the nucleophilic displacement often proceeds with either inversion or retention of configuration at the phosphorus atom, depending on the specific auxiliary and reaction conditions.

Kinetic Resolution Strategies for Enantioenriched Phosphane Oxides and Precursors

The synthesis of enantiopure P-stereogenic compounds, such as derivatives of cyclopentyl(phenyl)phosphane, is a significant challenge in organic chemistry. Kinetic resolution has emerged as a powerful strategy to access these valuable molecules from racemic mixtures of their precursors, particularly phosphane oxides (phosphine oxides). These methods rely on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the separation of one enantiomer or the enrichment of the other.

One innovative approach is the dynamic kinetic resolution (DKR) of trivalent phosphines through electrochemical oxidation. chemrxiv.org This method utilizes substoichiometric amounts of chiral phosphate (B84403) salts as supporting electrolytes to facilitate the oxidation of racemic phosphines into enantioenriched phosphine oxides. chemrxiv.org The strategy leverages the rapid pyramidal inversion of a phosphoniumyl radical cation generated at the anode. chemrxiv.org A high concentration of the chiral phosphate at the electrode-electrolyte interface controls the enantioselectivity during the rate-limiting nucleophilic addition step. chemrxiv.org

Catalytic kinetic resolution using metal complexes is another prominent strategy. For instance, the rhodium-catalyzed asymmetric conjugate addition has been successfully applied to the kinetic resolution of phosphindole oxides, yielding enantiopure P-stereogenic phosphindane and phosphindole derivatives with high selectivity factors (s factor up to >1057). nih.gov Similarly, a Le-Phos-catalyzed asymmetric allylation reaction with Morita–Baylis–Hillman carbonates provides an efficient kinetic resolution of secondary phosphine oxides (SPOs), offering a direct route to both enantioenriched SPOs and tertiary phosphine oxides (TPOs). rsc.org This method demonstrates broad substrate scope, tolerating various electron-donating and electron-withdrawing aryl groups on the phosphorus atom, achieving up to 99% enantiomeric excess (ee). rsc.org

Furthermore, crystallization-induced asymmetric transformation (CIAT) represents a powerful non-catalytic resolution technique. This process involves a radical-mediated racemization in solution, allowing for the crystallization of a single enantiomer from a racemic mixture, ultimately leading to high yields of enantiopure secondary phosphine oxides. rsc.org

Table 1: Comparison of Kinetic Resolution Strategies for Phosphane Oxides and Precursors| Strategy | Description | Key Features | Reported Selectivity | Reference |

|---|---|---|---|---|

| Electrochemical Dynamic Kinetic Resolution (DKR) | Oxidation of racemic trivalent phosphines using a chiral supporting electrolyte. | Relies on rapid pyramidal inversion of a phosphoniumyl radical cation intermediate. | Good to excellent enantioselectivity. | chemrxiv.org |

| Rhodium-Catalyzed Asymmetric Conjugate Addition | Kinetic resolution of phosphindole oxides using a chiral rhodium catalyst. | Features high efficiency and excellent stereoselectivities. | s factor up to >1057, >20:1 dr, up to >99% ee. | nih.gov |

| Le-Phos-Catalyzed Asymmetric Allylation | Kinetic resolution of secondary phosphine oxides (SPOs) with Morita–Baylis–Hillman carbonates. | Provides access to both enantioenriched SPOs and tertiary phosphine oxides (TPOs). Broad substrate scope. | Selectivity factors (s) of 17–64, up to 99% ee. | rsc.org |

| Crystallization-Induced Asymmetric Transformation (CIAT) | A radical-mediated racemization in solution coupled with crystallization of one enantiomer. | Can provide enantiopure secondary phosphine oxides in high yields. | Diastereo- and enantio-pure products. | rsc.org |

Direct Visible-Light-Induced Pathways to P-Stereogenic Compounds

Recent advancements in photochemistry have opened new, environmentally benign pathways for the synthesis of P-stereogenic compounds. researchgate.net Direct visible-light-induced transformations are particularly attractive as they often proceed under mild conditions without the need for expensive or toxic transition-metal catalysts. nih.govrsc.org

A notable development is the visible-light-promoted C–P cross-coupling of heteroaryl chlorides with P-chiral secondary phosphine oxides, such as (R)-tert-butyl(phenyl)phosphine oxide. researchgate.netnih.gov This reaction proceeds efficiently under air and, remarkably, in the absence of an external photosensitizer or transition metal catalyst. researchgate.netnih.gov The process yields a variety of P-chiral heteroaryl phosphine oxides in moderate to high yields with excellent enantioretention (97–99% ee). researchgate.netnih.gov Density functional theory (DFT) calculations suggest that the mechanism involves a single electron transfer to form a diradical intermediate upon visible light irradiation. researchgate.netnih.gov This method has been successfully applied to challenging substrates, including polypyridyl and 1,10-phenanthrolinyl chlorides. nih.gov

The formation of an electron donor–acceptor (EDA) complex is another mechanism exploited in visible-light-induced reactions. For example, a phosphine-catalyzed radical cyclization of alkenes can be initiated by the photochemical activity of an EDA complex formed between a bromodifluoroacyl arene and the phosphine catalyst, obviating the need for a metal photocatalyst. rsc.org These strategies highlight the growing potential of visible light to drive complex and stereoselective transformations in organophosphorus chemistry. researchgate.netnih.gov

Table 2: Examples of Visible-Light-Induced Synthesis of P-Stereogenic Compounds| Reaction Type | Reactants | Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| C–P Cross-Coupling | (R)-tert-butyl(phenyl)phosphine oxide and heteroaryl chlorides | Visible light (blue LED), base (e.g., tBuOK, NaOH), DMSO, room temp., under air | P-chiral heteroaryl phosphine oxides in high yields with 97–99% ee. | researchgate.netnih.gov |

| Radical Cyclization | Bromodifluoroacyl arenes and various alkenes | Visible light, phosphine catalyst (metal-free) | Cyclic gem-difluoroacyl scaffolds in good to excellent yields. | rsc.org |

Synthesis of Multifunctional and Hybrid Cyclopentyl(phenyl)phosphane Ligands

Design and Preparation of P,N-Hybrid Ligands

P,N-hybrid ligands, which incorporate both a "hard" nitrogen and a "soft" phosphorus donor atom, are of immense interest in coordination chemistry and catalysis. The synthesis of such ligands based on a cyclopentyl(phenyl)phosphane scaffold can be achieved through several established routes.

A common method is the Phospha-Mannich reaction, which involves the condensation of a P-H compound (a primary or secondary phosphine), an amine, and formaldehyde (B43269) (or another aldehyde). mdpi.com For instance, tridentate ligands featuring a cyclopentyl phosphine core have been prepared from P(C₅H₉)₂H, paraformaldehyde, and ammonia, yielding a product with a ³¹P NMR signal at -18.4 ppm. mdpi.com This one-pot procedure is highly efficient for creating aminomethylphosphine structures.

Alternatively, P,N ligands can be synthesized via nucleophilic substitution reactions. This typically involves the reaction of a lithiated nitrogen-containing heterocycle (e.g., pyridine, pyrrole) with a suitable chlorophosphine, such as chlorocyclopentyl(phenyl)phosphane. beilstein-journals.org Another pathway involves generating a phosphorus-centered nucleophile by deprotonating a secondary phosphine (e.g., cyclopentyl(phenyl)phosphane) with a strong base like n-butyllithium, followed by reaction with a halogenated N-heterocycle. nih.govresearchgate.net The versatility of these methods allows for the creation of a diverse library of P,N-hybrid ligands with tunable steric and electronic properties. orgsyn.org

Table 3: Synthetic Routes to P,N-Hybrid Ligands| Method | Reactants | Description | Reference |

|---|---|---|---|

| Phospha-Mannich Condensation | Secondary phosphine (R₂PH), amine (R'₂NH), formaldehyde ((CH₂O)n) | A one-pot condensation reaction forming a P-CH₂-N linkage. | mdpi.com |

| Nucleophilic Substitution (at P) | Organolithium reagent (Ar-Li), chlorophosphine (R₂PCl) | Reaction of a lithiated N-heterocycle with an electrophilic phosphorus source. | beilstein-journals.org |

| Nucleophilic Substitution (at C) | Metal phosphide (R₂PLi), halo-substituted N-heterocycle (Ar-X) | Reaction of a nucleophilic metal phosphide with an electrophilic N-heterocycle. | nih.govresearchgate.net |

Synthesis of Phosphine–Phosphaalkene and Phosphine–Phosphonite Systems

The incorporation of low-coordinate phosphorus centers, such as phosphaalkenes (P=C) and phosphonites [P(OR)₂], into a cyclopentyl(phenyl)phosphane framework leads to ligands with unique electronic properties and reactivity.

The synthesis of phosphaalkenes is often accomplished via methods analogous to carbonyl chemistry. The "phospha-Wittig" reaction is a prominent example, utilizing phosphanylidenephosphoranes (R-P=PR'₃) as phospha-Wittig reagents. uni-rostock.de These reagents react with aldehydes or ketones to form the P=C double bond in a manner similar to the Wittig reaction. uni-rostock.de This approach allows for the construction of various P,P- and P,N,P-hybrid ligands containing a phosphaalkene moiety. uni-rostock.de Another classical method is the dehydrochlorination of a suitable chlorophosphine precursor in the presence of a non-nucleophilic base like DBU. uni-rostock.de

Phosphine-phosphonite ligands combine a phosphine donor with a more π-accepting phosphonite group. These are typically prepared through the reaction of a functionalized phosphine containing a hydroxyl group with a chlorophosphite, such as diethyl chlorophosphite [ClP(OEt)₂]. Alternatively, a phosphorus-centered nucleophile can be reacted with a suitable electrophile containing an alcohol, which is then subsequently reacted to form the phosphonite. The synthesis of ruthenium porphyrin complexes with diethyl (phenylacetenyl)phosphonite demonstrates the coordination chemistry of such ligands. nih.gov

Controlled Functionalization of Cyclopentyl(phenyl)phosphane Backbones

The controlled functionalization of the cyclopentyl or phenyl backbone of cyclopentyl(phenyl)phosphane is crucial for fine-tuning the ligand's properties for specific applications in catalysis. Functionalization can introduce steric bulk, electronic-donating or -withdrawing groups, or secondary coordination sites.

A primary strategy for functionalizing the phenyl ring is directed ortho-lithiation. The phosphorus atom can direct a strong base, such as n-butyllithium or sec-butyllithium, to deprotonate the ortho-position of the phenyl ring. The resulting lithiated intermediate can then be quenched with a wide range of electrophiles to install various functional groups. To prevent reaction at the phosphorus center, it is often protected as its borane adduct or phosphine oxide during this step. nih.gov

Palladium-catalyzed cross-coupling reactions are another powerful tool for backbone functionalization. orgsyn.org A pre-functionalized backbone, for example, a bromo-substituted phenyl ring attached to the phosphorus, can undergo Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to introduce aryl, alkynyl, or amino groups, respectively. This modular approach allows for the rapid assembly of a diverse library of ligands from a common intermediate. orgsyn.org

Functionalization can also be achieved by building the ligand from already functionalized starting materials. For instance, the synthesis of sterically hindered phosphine ligands can be accomplished via the selective stepwise nucleophilic substitution on triphenyl phosphite using functionalized Grignard or organolithium reagents. mdpi.com This allows for the introduction of substituents onto the aryl rings before the final phosphine is constructed. mdpi.com

Coordination Chemistry and Ligand Properties of Cyclopentyl Phenyl Phosphane Complexes

Metal-Ligand Binding Modes and Coordination Geometries

The structural diversity of metal complexes containing phosphine (B1218219) ligands is rooted in their variable coordination modes. Cyclopentyl(phenyl)phosphane itself is a classic example of a monodentate ligand, but its structural motifs can be incorporated into more complex ligand architectures.

Cyclopentyl(phenyl)phosphane functions as a monodentate ligand, meaning it binds to a metal center through the single lone pair of electrons on the phosphorus atom. purdue.edualfachemic.com This L-type ligand forms a coordinate bond, donating two electrons to the metal. wikipedia.org Monodentate phosphine ligands are valued for their synthetic accessibility and structural flexibility. alfachemic.comalfa-chemistry.comsigmaaldrich.com

While Cyclopentyl(phenyl)phosphane is inherently monodentate, related ligand systems incorporating cyclopentyl or phenylphosphine (B1580520) moieties can be designed to exhibit bidentate or multidentate coordination. alfa-chemistry.comresearchgate.net For example, linking two phosphine units via a cyclopentane-based backbone can create a bidentate ligand capable of forming a chelate ring with a metal center. wikipedia.orgsigmaaldrich.com Similarly, phosphine-functionalized cyclopentadienyl (B1206354) derivatives can act as hybrid ligands, coordinating to a metal through both the phosphorus atom and the cyclopentadienyl ring system, sometimes forming stable ansa-type structures. mdpi.com These multidentate architectures can enhance the stability of the resulting metal complexes. researchgate.netmdpi.com

The formation of complexes with bidentate or multidentate ligands is often favored due to the chelate effect. wikipedia.orglibretexts.org This effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.org The primary driving force for the chelate effect is a significant increase in entropy upon replacing multiple monodentate ligands with a single multidentate ligand, which results in a greater number of free molecules in the system. libretexts.org

Catalytic Applications of Cyclopentyl Phenyl Phosphane Ligands

Nucleophilic Phosphine (B1218219) Catalysis Facilitated by Cyclopentyl(phenyl)phosphanes

Tertiary phosphines can act as nucleophilic catalysts by adding to electron-deficient multiple bonds to generate reactive zwitterionic intermediates. acs.orgescholarship.org However, a search of the chemical literature did not reveal any specific studies where cyclopentyl(phenyl)phosphane was utilized in this capacity to facilitate organic reactions.

Activation of Electron-Deficient Multiple Bonds

A cornerstone of nucleophilic phosphine catalysis is the activation of molecules containing electron-deficient carbon-carbon multiple bonds, such as alkenes, allenes, and alkynes. nih.govresearchgate.net Cyclopentyl(phenyl)phosphane, acting as a nucleophile, attacks an electron-poor π-system. This initial addition breaks the multiple bond and transforms the electrophilic starting material into a reactive intermediate, setting the stage for subsequent bond-forming events. nih.gov This activation strategy is fundamental to numerous synthetic methodologies, including annulations and conjugate additions. rsc.org For instance, the reaction of aldehydes with activated methylene (B1212753) compounds, such as the Knoevenagel condensation, can be efficiently catalyzed by phosphines, showcasing their ability to facilitate the formation of new carbon-carbon bonds. organic-chemistry.org

Generation and Reactivity of Zwitterionic Intermediates

The nucleophilic addition of Cyclopentyl(phenyl)phosphane to an electron-deficient multiple bond results in the formation of a highly reactive zwitterionic intermediate. nih.govmdpi.com This species is characterized by a positively charged phosphonium (B103445) ion and a negatively charged carbanion. The generation of this intermediate is a hallmark of nucleophilic phosphine catalysis. researchgate.net The zwitterion is not typically isolated but reacts in situ with a variety of electrophiles or nucleophiles. nih.gov The specific reactivity of the zwitterion dictates the outcome of the reaction, leading to a diverse array of products. researchgate.net This transient species can exhibit different resonance forms, allowing it to participate in various annulation strategies, such as [3+2] and [4+1] cycloadditions, to form five-membered rings. researchgate.netnih.gov

Enantioselective Nucleophilic Catalysis (e.g., γ-Addition Reactions)

Chiral phosphine catalysts, structural analogs of Cyclopentyl(phenyl)phosphane where chirality is incorporated into the ligand framework, are powerful tools for asymmetric synthesis. nih.govnumberanalytics.com These catalysts can induce high levels of stereoselectivity in a variety of transformations. numberanalytics.com One notable application is in enantioselective annulation reactions, which are crucial for constructing chiral carbocyclic and heterocyclic frameworks found in many bioactive molecules. researchgate.netnih.gov

For example, chiral phosphines have been successfully employed in enantioselective [3+2] and [4+1] annulations to produce highly functionalized cyclopentenes. nih.govbohrium.com In these reactions, the chiral phosphine catalyst controls the stereochemical outcome, leading to the preferential formation of one enantiomer over the other. The effectiveness of these catalytic systems is often evaluated by the chemical yield and the enantiomeric ratio (er) or enantiomeric excess (ee) of the product.

| Entry | Electrophile | Nucleophile/Substrate | Catalyst Type | Yield (%) | Enantioselectivity (er/ee) | Reference |

|---|---|---|---|---|---|---|

| 1 | Allenoate | Bifunctional Malonate | Chiral Phosphepine | High | >95:5 er | bohrium.com |

| 2 | γ-Substituted Allenoate | Imine | Chiral 2-Aza-5-phosphabicyclo[2.2.1]heptane | Good | Excellent | |

| 3 | Bis(enone) | Intramolecular | (R)-BINOL-derived phosphine | Good | High ee | nih.gov |

| 4 | Allenoate | 1C Coupling Partner | Biphenyl-derived Phosphepine | Good | Good ee | nih.gov |

Mechanistic Insights into Cyclopentyl(phenyl)phosphane-Catalyzed Processes

Understanding the reaction mechanism is crucial for optimizing catalytic performance and developing new synthetic methods. mdpi.comnih.gov

Elucidation of Catalytic Cycles and Rate-Determining Steps

A typical catalytic cycle in nucleophilic phosphine catalysis begins with the reversible addition of the phosphine, such as Cyclopentyl(phenyl)phosphane, to the electron-deficient substrate to form the key zwitterionic intermediate. nih.gov This intermediate then reacts with a second substrate. The final step involves the elimination of the phosphine catalyst, which closes the catalytic cycle and allows the catalyst to participate in subsequent transformations. researchgate.net

Role of Ligand Dissociation and Association Equilibria

In the context of catalysis by phosphines like Cyclopentyl(phenyl)phosphane, the terms association and dissociation refer to the binding of the phosphine to a substrate and its subsequent release. libretexts.orgyoutube.com The initial step is the association of the phosphine with an electrophile to form the phosphonium zwitterion. nih.gov The final, product-releasing step is the dissociation (or elimination) of the phosphine, which regenerates the free catalyst.

Influence of Solvent and Additives on Catalytic Performance

The choice of solvent can have a profound impact on the rate and selectivity of phosphine-catalyzed reactions. nih.gov Solvents can influence the stability of charged intermediates, such as the zwitterionic species, and can affect the solubility of reactants and catalysts. mdpi.com For example, polar solvents might stabilize the polar zwitterionic intermediate, potentially accelerating the reaction. In some cases, solvent-free conditions have been shown to be highly effective. organic-chemistry.org

Additives can also play a crucial role in modifying the catalytic activity. While not always required, additives might act as co-catalysts or might help in the regeneration of the active catalyst. The performance of a catalytic system can be fine-tuned by carefully selecting the appropriate solvent and any necessary additives to achieve optimal results. researchgate.net

Based on a comprehensive search for theoretical and computational studies focusing specifically on the chemical compound “Cyclopentyl(phenyl)phosphane,” it has been determined that there is a significant lack of published research required to thoroughly address the detailed outline provided.

Searches for Density Functional Theory (DFT) studies, Natural Bond Orbital (NBO) analysis, conformational analysis, transition state characterizations, stereochemical control mechanisms, and carbon-phosphorus bond cleavage pathways related solely to Cyclopentyl(phenyl)phosphane did not yield the specific data or detailed research findings necessary to construct the requested article. The available scientific literature accessible through the searches predominantly covers more common or different classes of phosphine ligands, such as triphenylphosphine (B44618) or various diphosphines.

While general principles and computational methods for analyzing phosphines are well-documented nsf.govrsc.orgrsc.org, applying these to Cyclopentyl(phenyl)phosphane without specific studies on the molecule itself would be speculative and would not meet the requirement for scientifically accurate content based on detailed research findings. For instance, discussions on P-C bond cleavage mechanisms and computational studies are available for triarylphosphines and nickel bis(diphosphine) complexes, but these findings are not directly transferable to the specific structural and electronic properties of Cyclopentyl(phenyl)phosphane nsf.govrsc.org. Similarly, extensive conformational analyses have been performed on ligands like triphenylphosphine in various metal complexes, but this information does not pertain to the unique steric and electronic profile of a cyclopentyl group attached to a phenylphosphane core rsc.orgrsc.org.

Therefore, due to the absence of specific scholarly data for Cyclopentyl(phenyl)phosphane in the areas outlined, it is not possible to generate the requested in-depth, scientifically accurate article while strictly adhering to the specified topics.

Theoretical and Computational Investigations of Cyclopentyl Phenyl Phosphane Chemistry

Prediction of Reactivity and Selectivity in Catalytic Systems

The prediction of a ligand's influence on the reactivity and selectivity of a catalytic system is a cornerstone of modern computational chemistry. For a ligand such as Cyclopentyl(phenyl)phosphane, a combination of steric and electronic descriptors would be calculated to model its potential performance. These parameters are crucial in understanding how the ligand architecture can dictate the outcome of a catalytic reaction.

One of the key metrics employed for phosphine (B1218219) ligands is the percent buried volume (%Vbur) . This descriptor quantifies the steric bulk of a ligand within a defined sphere around the metal center. A study in Science highlighted the predictive power of the minimum percent buried volume, %Vbur(min), in classifying phosphine ligands as active or inactive in certain cross-coupling reactions. This parameter essentially describes the smallest possible steric footprint of the ligand that is energetically accessible. For Cyclopentyl(phenyl)phosphane, calculating its %Vbur(min) would provide a quantitative measure of its steric influence, allowing for predictions of its ability to stabilize catalytically active species and influence the accessibility of substrates to the metal center.

Computational models can establish quantitative structure-activity relationships (QSAR) and quantitative structure-selectivity relationships (QSSR). These models correlate calculated ligand properties with experimentally observed reaction outcomes. For instance, the electronic properties of Cyclopentyl(phenyl)phosphane, such as its Tolman electronic parameter (TEP) or calculated proton affinity, could be correlated with reaction rates or enantioselectivities in asymmetric catalysis.

Table 1: Hypothetical Calculated Parameters for Predicting Reactivity of Cyclopentyl(phenyl)phosphane

| Parameter | Description | Predicted Influence on Catalysis |

| Tolman Cone Angle (°) | A measure of the steric bulk of the ligand. | Influences coordination number and stability of catalytic intermediates. |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal that is occupied by the ligand. | Affects the accessibility of the metal center to substrates and can control selectivity. |

| Tolman Electronic Parameter (ν) | A measure of the ligand's electron-donating ability, derived from the CO stretching frequency of a Ni(CO)3L complex. | Modulates the electron density at the metal center, impacting oxidative addition and reductive elimination steps. |

| Natural Bond Orbital (NBO) Charge on Phosphorus | The calculated charge on the phosphorus atom. | Provides insight into the ligand's σ-donating and π-accepting properties. |

This table is illustrative and based on general principles of phosphine ligand analysis. Specific values would require dedicated computational studies on Cyclopentyl(phenyl)phosphane.

Applications of Quantum Chemical Methods Beyond DFT (e.g., QM/MM Approaches)

While Density Functional Theory (DFT) is a workhorse for studying catalytic cycles involving phosphine ligands, more advanced methods are necessary for modeling complex systems, such as large enzymes or reactions in explicit solvent. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for such scenarios.

In a QM/MM approach, the chemically active region of a system, for example, the metal catalyst with its immediate ligands like Cyclopentyl(phenyl)phosphane and the reacting substrates, is treated with a high-level QM method. The surrounding environment, such as the protein scaffold of an enzyme or a large number of solvent molecules, is described using a less computationally expensive MM force field. This layered approach allows for the accurate modeling of electronic effects where they are most important, while still accounting for the steric and electrostatic influence of the broader environment.

For Cyclopentyl(phenyl)phosphane, a QM/MM study could be envisioned in the context of a metalloenzyme where the phosphine acts as a ligand to the metal center. The QM region would encompass the metal, the phosphine, and the substrate, allowing for a detailed investigation of the reaction mechanism, including transition states and intermediate structures. The MM part would describe the surrounding amino acid residues, providing insight into how the enzyme pocket influences the stereoselectivity of the reaction.

Recent advancements have also seen the integration of machine learning (ML) with QM/MM simulations. For instance, equivariant graph neural networks have been used to replace the QM calculations in a QM/MM scheme for studying phosphine ligation states, offering a significant speed-up in simulations. Such an approach, if applied to a system containing Cyclopentyl(phenyl)phosphane, could enable the exploration of longer timescales and larger systems, providing a more dynamic picture of the catalytic process.

Table 2: Potential Applications of Advanced Computational Methods for Cyclopentyl(phenyl)phosphane

| Computational Method | Application Area | Information Gained |

| QM/MM | Metalloenzyme catalysis | Understanding the role of the protein environment on selectivity and reactivity. |

| Catalysis in explicit solvent | Accurate modeling of solvent effects on reaction pathways and energies. | |

| Ab Initio Molecular Dynamics (AIMD) | Dynamic processes in catalysis | Simulation of ligand exchange, conformational changes, and reaction dynamics. |

| Coupled Cluster (e.g., CCSD(T)) | High-accuracy energy calculations | Benchmarking DFT results for key reaction steps to ensure accuracy. |

This table outlines potential research directions, as specific applications for Cyclopentyl(phenyl)phosphane are not widely reported.

Potential Applications in Advanced Materials Science

Incorporation into Polymeric Architectures

The integration of phosphine (B1218219) moieties into polymer structures can impart a variety of valuable functionalities, including catalytic activity, flame retardancy, and unique photophysical properties. Cyclopentyl(phenyl)phosphane serves as a potential building block for such advanced polymeric materials.

Role in Polymerization Processes and Polymerization Catalysis

Phosphines are critical components in coordination chemistry and catalysis, frequently serving as ligands that modulate the activity and selectivity of metal catalysts. wikipedia.org Cyclopentyl(phenyl)phosphane can function as a ligand for transition metals used in polymerization catalysis. For instance, half-metallocene zirconium complexes bearing phenylphosphine (B1580520) ligands have been synthesized and shown to be efficient catalysts for ethylene (B1197577) polymerization, demonstrating high activity even at elevated temperatures. rsc.org The steric and electronic properties of the phosphine ligand, influenced by its cyclopentyl and phenyl groups, can be tuned to control the catalytic performance. manchester.ac.uk

Beyond acting as ancillary ligands, phosphines can also directly participate in catalysis. Triphenylphosphine (B44618), a related organophosphorus compound, has been successfully employed as a catalyst for reversible chain-transfer catalyzed polymerizations (RTCPs) of monomers like styrene (B11656) and methyl methacrylate. rsc.org This process exhibits features of a controlled radical polymerization, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow distributions. rsc.org This suggests a potential role for Cyclopentyl(phenyl)phosphane in similar controlled polymerization techniques.

| Catalyst System | Polymerization Type | Monomer(s) | Role of Phosphine | Reference |

|---|---|---|---|---|

| CpZr(thf)Cl2[O-2-R1-4-R2-6-(PPh2)C6H2] | Coordination Polymerization | Ethylene, Norbornene, 1-Hexene | Ancillary ligand on Zirconium center | rsc.org |

| Triphenylphosphine (TPP) | Reversible Chain-Transfer Catalyzed Polymerization (RTCP) | Styrene, Methyl Methacrylate | Direct Catalyst | rsc.org |

| Palladium complexed with Triphenylphosphine-containing polymers | Suzuki-Miyaura Cross-Coupling | Aryl halides, Boronic acids | Polymeric Ligand/Catalyst Support | researchgate.netchemrxiv.org |

Development of Functional Polyphosphines and Phosphine-Containing Polymers

Phosphorus-containing polymers are a significant class of functional materials, notable for their inherent flame-retardant properties. Phenylphosphine (C₆H₅PH₂) can undergo polyaddition with di-olefins like 1,4-divinylbenzene (B89562) under radical initiation or UV irradiation to form polymers with the phosphorus atom integrated into the main chain. wikipedia.org These polymers exhibit self-extinguishing characteristics. wikipedia.org By analogy, Cyclopentyl(phenyl)phosphane could be utilized as a monomer or comonomer to synthesize novel polyphosphines. The resulting polymers would possess pendant cyclopentyl and phenyl groups, influencing their solubility, thermal stability, and material properties. The incorporation of such phosphine-containing polymers into flammable commodity plastics like polystyrene and polyethylene (B3416737) has been shown to impart flame resistance. wikipedia.org

Design of Electronic and Optical Materials

The unique electronic structure of the phosphorus atom allows its compounds to be used in the development of materials for electronic and optoelectronic devices. The properties of these materials can be precisely tuned by modifying the organic substituents on the phosphorus center.

Influence on Electronic Properties for Materials Applications

The electronic nature of a phosphine is a direct consequence of the inductive and resonance effects of its substituents. manchester.ac.uk Cyclopentyl(phenyl)phosphane contains both an electron-donating alkyl (cyclopentyl) group and a phenyl group that can act as a π-acceptor. This balance influences the electron density on the phosphorus atom, which is a key factor in its coordination chemistry and catalytic activity. manchester.ac.uk The electronic effect of phosphine ligands can be quantified using methods such as the Tolman Electronic Parameter (TEP), which is derived from the vibrational frequency of CO ligands in nickel complexes. acs.org Generally, alkylphosphines are stronger electron donors than arylphosphines. acs.org The hybrid nature of Cyclopentyl(phenyl)phosphane allows for a nuanced electronic profile that can be advantageous in fine-tuning the properties of metal complexes for catalytic or materials applications. acs.org

| Substituent Type | Example Group | General Electronic Effect | Impact on Phosphorus Center |

|---|---|---|---|

| Alkyl | Cyclopentyl, Cyclohexyl | Electron-donating (σ-donor) | Increases electron density |

| Aryl | Phenyl | Electron-withdrawing (inductive), π-acceptor | Decreases electron density |

| Alkoxy | Methoxy, Ethoxy | Strongly electron-withdrawing (inductive) | Significantly decreases electron density |

| Pyrrolyl | 1,2,5-trimethylpyrrolyl | Strongly electron-donating | Significantly increases electron density |

Exploration in Organic Electronics and Optoelectronics

While phosphines themselves are less common in optoelectronics, their oxidized derivatives, particularly phosphine oxides and sulfides, are of great interest. Phenyl phosphine oxide derivatives are widely used in organic light-emitting diodes (OLEDs) due to their high triplet energy, strong electron-withdrawing ability, and excellent thermal stability. researchgate.net These properties make them suitable as host materials for phosphorescent emitters, especially for blue OLEDs, and as electron-transporting materials. researchgate.netmdpi.com

Specifically, phosphine sulfide-based bipolar host materials have been developed for blue phosphorescent OLEDs, achieving high external quantum efficiencies. mdpi.com Cyclopentyl(phenyl)phosphane could serve as a precursor for Cyclopentyl(phenyl)phosphine oxide or sulfide. The presence of the bulky, non-planar cyclopentyl group alongside the phenyl group could be used to modulate the morphological stability and solubility of these materials, potentially leading to improved device performance and lifetime.

| Compound Class | Function in OLED | Key Properties | Reference |

|---|---|---|---|

| Phenyl Phosphine Oxides | Host Material, Electron Transport Material | Wide band gap, High triplet energy, Strong electron-withdrawing ability | researchgate.net |

| Phenyl Phosphine Sulfides | Bipolar Host Material | High thermal stability, High triplet energy, Balanced charge transport | mdpi.com |

Advanced Composite Materials Development

A major application for organophosphorus compounds is in the development of flame-retardant materials. Their incorporation into polymer composites can significantly enhance fire safety without the use of halogenated compounds. Phosphorus-based flame retardants can act in both the condensed phase, by promoting the formation of a protective char layer, and the gas phase, by releasing radical-scavenging species that interrupt the combustion cycle. mdpi.com

The addition of phosphorus-containing flame retardants to polymers like polycarbonate mdpi.comnih.gov and epoxy resins mdpi.com has been shown to be highly effective. For example, incorporating a novel phosphazene-based flame retardant into polycarbonate at a very low loading of 0.3 wt% was sufficient to achieve the highest UL-94 V-0 rating and increase the Limiting Oxygen Index (LOI) to 33.5%. mdpi.com Similarly, adding 5 wt% of a spirocyclic phosphonate (B1237965) to an epoxy composite raised the LOI to 29.7% and achieved a V-0 rating, while also reducing the peak heat release rate by over 40%. mdpi.com

Given that polymers derived from phenylphosphine have self-extinguishing properties, it is plausible that Cyclopentyl(phenyl)phosphane could be used as a reactive flame retardant. wikipedia.org It could be chemically incorporated into the polymer backbone or used as an additive to create advanced composites with enhanced fire resistance for applications in electronics, automotive, and construction industries.

| Polymer Matrix | Flame Retardant Type | Loading (wt%) | UL-94 Rating | LOI (%) | Reference |

|---|---|---|---|---|---|

| Polycarbonate (PC) | Phosphazene-derivative (Pc-FR) | 0.3% | V-0 | 33.5 | mdpi.com |

| Epoxy (EP) | Spirocyclic phosphonate (PIPC) | 5.0% | V-0 | 29.7 | mdpi.com |

| Polycarbonate (PC) | Cyclotriphosphazene/Silicone Oil (HSPCTP) | 3.0% | V-0 | 28.4 | nih.gov |

Based on the conducted research, there is currently no direct scientific literature or data available that specifically details the application of Cyclopentyl(phenyl)phosphane in the development of bio-inspired and sustainable materials.

The search results provide extensive information on the broader class of compounds known as phosphine ligands , to which Cyclopentyl(phenyl)phosphane belongs. This information highlights the significant role of phosphine ligands in advancing sustainable chemistry and materials science. For instance, phosphine ligands are instrumental in catalysis, enabling more efficient and environmentally friendly chemical reactions for applications such as green polymer synthesis and the development of biodegradable materials. cuni.czrsc.orgcfmot.denih.govmdpi.comnih.govmdpi.comkit.edumdpi.com

Furthermore, the search results offer insights into the principles of bio-inspired material design, where nature's strategies are mimicked to create advanced materials with unique properties. udel.edupsu.edursc.orgnih.govresearchgate.net

However, none of the available resources explicitly mention or provide research findings on the use of Cyclopentyl(phenyl)phosphane within these specific contexts. Therefore, any discussion on its role in bio-inspired and sustainable materials would be speculative and would not meet the required standard of scientific accuracy based on verifiable sources.

To provide a thorough and accurate article as per the instructions, specific research focusing on Cyclopentyl(phenyl)phosphane in these advanced materials science applications is necessary. Without such dedicated research, it is not possible to generate the requested content for section 6.4 while adhering to the strict requirements of being scientifically accurate and solely focused on the specified compound.

Analytical and Spectroscopic Characterization Techniques in Cyclopentyl Phenyl Phosphane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis (e.g., ³¹P, ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds in solution. For molecules like dicyclopentyl(phenyl)phosphine, multinuclear NMR experiments, including ³¹P, ¹H, and ¹³C NMR, provide a wealth of information regarding the connectivity and chemical environment of the atoms.

³¹P NMR Spectroscopy: Phosphorus-31 is a spin I = 1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and direct method for analyzing phosphines. oxinst.com The chemical shift (δ) in ³¹P NMR is particularly informative about the oxidation state and coordination environment of the phosphorus atom. oxinst.com For dicyclopentyl(phenyl)phosphine, the ³¹P NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet at approximately 3.20 ppm, indicating a single phosphorus environment. rsc.org

¹H NMR Spectroscopy: Proton NMR provides detailed information about the hydrogen atoms within the molecule. In dicyclopentyl(phenyl)phosphine, the spectrum exhibits complex multiplets for the protons on the cyclopentyl rings and the phenyl group. rsc.org The cyclopentyl protons typically appear in a broad multiplet region, while the aromatic protons of the phenyl group resonate in a distinct downfield region. rsc.org

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by mapping the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectra of organophosphorus compounds is the presence of carbon-phosphorus spin-spin coupling (J-coupling), which provides valuable information about the proximity of carbon atoms to the phosphorus center. rsc.org The signals for the carbon atoms are split into doublets due to coupling with the ³¹P nucleus. rsc.org

The following table summarizes the reported NMR data for Dicyclopentyl(phenyl)phosphine.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Description | Source |

|---|---|---|---|---|

| ³¹P | CDCl₃ | 3.20 | Singlet (s) | rsc.org |

| ¹H | CDCl₃ | 1.0 – 2.4 | Multiplet (m), 18H (cyclopentyl protons) | rsc.org |

| ¹H | CDCl₃ | 7.2 – 7.6 | Multiplet (m), 5H (phenyl protons) | rsc.org |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the conformation of the cyclopentyl and phenyl groups relative to the phosphorus atom. For phosphine (B1218219) ligands, crystallographic data is crucial for understanding steric properties, which heavily influence their behavior in metal complexes and catalytic applications.

While X-ray crystallography is a powerful tool for such structural determinations, specific crystal structure data for cyclopentyl(phenyl)phosphane itself is not prominently available in the reviewed literature. However, the technique is widely applied to related phosphine-containing metal complexes. mdpi.com If a single crystal of cyclopentyl(phenyl)phosphane were analyzed, the resulting data would elucidate the packing of molecules in the crystal lattice and provide insights into intermolecular interactions. The absolute configurations of P-stereogenic phosphine derivatives are also unambiguously determined using this method. uni-regensburg.de

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of a compound's molecular weight and elemental composition. For cyclopentyl(phenyl)phosphane, MS is employed to confirm its identity by matching the observed molecular ion peak with the calculated exact mass.

High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which helps to confirm the molecular formula. The computed exact mass for dicyclopentyl(phenyl)phosphine (C₁₆H₂₃P) is 246.153737731 Da. nih.gov The presence of a molecular ion peak corresponding to this value in an HRMS spectrum would serve as strong evidence for the compound's identity. MS is also a sensitive tool for assessing sample purity, as it can detect the presence of impurities and byproducts from the synthesis.

| Compound | Molecular Formula | Property | Value | Source |

|---|---|---|---|---|

| Dicyclopentyl(phenyl)phosphine | C₁₆H₂₃P | Molecular Weight | 246.33 g/mol | nih.gov |

| Exact Mass | 246.153737731 Da | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic "fingerprint" that can be used for identification and functional group analysis.

For a molecule like cyclopentyl(phenyl)phosphane, the IR and Raman spectra would be dominated by vibrations associated with its constituent parts: the cyclopentyl rings and the phenyl group.

C-H Vibrations: Strong absorption bands corresponding to C-H stretching vibrations of the aliphatic cyclopentyl groups are expected around 2850-2960 cm⁻¹. docbrown.info Aromatic C-H stretching from the phenyl group typically appears above 3000 cm⁻¹. researchgate.net

C-C Vibrations: Aromatic C-C stretching vibrations within the phenyl ring usually give rise to characteristic peaks in the 1450-1600 cm⁻¹ region. dtic.mil

P-C Vibrations: Vibrations involving the phosphorus-carbon bonds are also present but are generally weaker and appear in the fingerprint region of the spectrum (below 1500 cm⁻¹), where they are coupled with other molecular vibrations.

While specific experimental IR or Raman spectra for cyclopentyl(phenyl)phosphane were not detailed in the surveyed sources, the analysis of these spectral regions would be a standard procedure for confirming the presence of the key structural motifs.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Determination

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential technique for studying chiral molecules. This method measures the differential absorption of left- and right-handed circularly polarized light. For a phosphine to be chiral, the phosphorus atom must be a stereocenter, meaning it is bonded to three different substituents and possesses a lone pair of electrons.

If cyclopentyl(phenyl)phosphane were synthesized in an enantiomerically pure or enriched form (e.g., as a secondary phosphine, Cyclopentyl(phenyl)(H)phosphane, or as a derivative with a third, different substituent on phosphorus), CD spectroscopy would be a critical tool for determining its enantiomeric purity and absolute configuration. The CD spectrum provides a unique signature for each enantiomer, with mirror-image spectra of equal and opposite intensity. While NMR with chiral shift reagents can also be used to determine enantiomeric ratios, CD spectroscopy provides direct information on the chiroptical properties of the bulk sample. uni-regensburg.de No specific CD spectroscopic studies for cyclopentyl(phenyl)phosphane were identified, but the technique remains fundamental in the broader field of P-stereogenic chemistry. uni-regensburg.de

Future Research Directions and Emerging Challenges in Cyclopentyl Phenyl Phosphane Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

A key objective will be the development of catalytic methods that minimize waste. numberanalytics.com This includes exploring catalytic hydrophosphination reactions, which, despite challenges in controlling selectivity, offer a more atom-economical approach to P-C bond formation. acs.orgnih.gov The principles of green chemistry, which emphasize waste prevention and maximizing the incorporation of all materials used in the process into the final product, will be a guiding framework. numberanalytics.comnih.gov The development of one-pot syntheses and processes that utilize renewable starting materials and minimize the use of hazardous solvents will also be crucial. chemrxiv.orgacsgcipr.org

Table 1: Comparison of Synthetic Route Metrics for Phosphine (B1218219) Synthesis

| Metric | Traditional Routes (e.g., Grignard) | Future Catalytic Routes |

| Atom Economy | Low to Moderate | High to Excellent |

| Reagent Stoichiometry | Stoichiometric | Catalytic |

| Solvent Use | Often requires anhydrous organic solvents | Potential for greener solvents or solvent-free conditions |

| Waste Generation | Significant (e.g., salt byproducts) | Minimal |

| Energy Consumption | Can be high due to multiple steps | Potentially lower with more efficient processes |

Design of Next-Generation Ligands for Unprecedented Reactivity and Selectivity in Challenging Transformations

Cyclopentyl(phenyl)phosphane itself serves as a foundational structure for the design of more complex and highly tailored ligands. The cyclopentyl group offers a moderate steric footprint, while the phenyl group can be electronically tuned through substitution. Future research will focus on the rational design of derivatives of Cyclopentyl(phenyl)phosphane to achieve unprecedented levels of reactivity and selectivity in challenging chemical transformations.

This will involve the synthesis of a library of derivatives with modified cyclopentyl and phenyl moieties to fine-tune the ligand's steric and electronic properties. For instance, introducing bulky substituents on the cyclopentyl ring could enhance the steric hindrance around the metal center, potentially leading to higher selectivity in cross-coupling reactions. Conversely, incorporating electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the phosphorus center, influencing the catalytic activity. The development of chiral versions of Cyclopentyl(phenyl)phosphane will also be a significant area of research for applications in asymmetric catalysis. mdpi.com

Expansion of Catalytic Scope to Industrially Relevant and Green Processes

While phosphine ligands are well-established in a variety of catalytic reactions, there is a continuous drive to expand their applicability to more industrially relevant and environmentally friendly processes. nih.gov Future research on Cyclopentyl(phenyl)phosphane will aim to explore its potential in a broader range of catalytic applications. This includes its use in cross-coupling reactions, hydrogenation, hydroformylation, and polymerization. nih.gov

A significant focus will be on "green" applications, such as the use of Cyclopentyl(phenyl)phosphane-based catalysts in aqueous media, the activation of traditionally inert bonds like C-H and C-O, and the conversion of biomass-derived feedstocks into valuable chemicals. chemrxiv.orgmdpi.com The development of robust and recyclable catalytic systems based on Cyclopentyl(phenyl)phosphane will be a key challenge to address for industrial viability.

Deeper Integration of Computational and Experimental Approaches for Predictive Design

The synergy between computational modeling and experimental work is becoming increasingly crucial in modern catalyst development. mdpi.com For Cyclopentyl(phenyl)phosphane, future research will heavily rely on the integration of computational tools to predict ligand properties and guide experimental design. bris.ac.uk

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of Cyclopentyl(phenyl)phosphane and its metal complexes, providing insights into their reactivity and selectivity. researchgate.net Machine learning and other data-driven approaches can be used to screen virtual libraries of Cyclopentyl(phenyl)phosphane derivatives to identify promising candidates for specific catalytic applications. tuwien.atresearchgate.net This predictive power will accelerate the discovery of new and improved catalysts, reducing the time and resources required for experimental optimization. nih.gov

Table 2: Computational Tools in Cyclopentyl(phenyl)phosphane Catalyst Design

| Computational Method | Application in Catalyst Design | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. | Steric and electronic parameters, reaction energy profiles. |

| Molecular Mechanics (MM) | Conformational analysis of ligands and complexes. | Ligand cone angle, steric maps. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems, including solvent effects. | More accurate prediction of reaction energetics in solution. |

| Machine Learning (ML) | High-throughput screening of virtual ligand libraries. | Prediction of catalytic activity and selectivity based on structural descriptors. |

Exploration of New Application Avenues in Interdisciplinary Fields

The unique properties of phosphines extend beyond traditional catalysis. Future research on Cyclopentyl(phenyl)phosphane should explore its potential in emerging and interdisciplinary fields. This could include its use in materials science for the synthesis of novel polymers and functional materials. For example, phosphine-containing polymers can exhibit interesting flame-retardant properties. acs.org

Furthermore, the field of bio-inspired catalysis and the development of metalloenzymes could provide new opportunities for phosphine ligands. The synthesis of phosphine-borane derivatives has also opened up avenues in medicinal chemistry, suggesting that appropriately functionalized Cyclopentyl(phenyl)phosphane derivatives could be explored for biological applications. mdpi.com

Addressing Scalability and Industrial Relevance of Advanced Synthetic Methods

For any new catalyst to have a real-world impact, its synthesis must be scalable and economically viable. acsgcipr.orgresearchgate.net A significant challenge for the future of Cyclopentyl(phenyl)phosphane chemistry will be the development of synthetic methods that are not only efficient and sustainable but also amenable to large-scale production.

This will require a focus on process optimization, minimizing the number of synthetic steps, and using readily available and inexpensive starting materials. researchgate.net Collaboration between academic researchers and industrial chemists will be crucial to bridge the gap between laboratory-scale discoveries and industrial application, ensuring that the promising catalytic potential of Cyclopentyl(phenyl)phosphane and its derivatives can be realized in practical, large-scale processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.